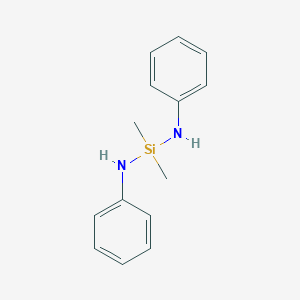
Dianilinodimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanediamine, 1,1-dimethyl-N,N’-diphenyl-: is an organosilicon compound with the molecular formula C14H18N2Si and a molecular weight of 242.3916 g/mol . . This compound is characterized by its two phenyl groups attached to nitrogen atoms, which are further bonded to a silicon atom substituted with two methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silanediamine, 1,1-dimethyl-N,N’-diphenyl- is typically synthesized through the reaction of dimethylchlorosilane with aniline . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(CH3)2SiCl2+2C6H5NH2→(CH3)2Si(NHC6H5)2+2HCl
Industrial Production Methods: In industrial settings, the production of silanediamine, 1,1-dimethyl-N,N’-diphenyl- involves similar synthetic routes but on a larger scale. The reaction is typically carried out in a solvent such as toluene or xylene to facilitate the reaction and improve yield. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Silanediamine, 1,1-dimethyl-N,N’-diphenyl- can undergo oxidation reactions, especially in the presence of strong oxidizing agents. This can lead to the formation of siloxane compounds.
Substitution: The compound can participate in substitution reactions where the phenyl groups or the nitrogen atoms are replaced by other substituents.
Hydrolysis: In the presence of water or moisture, silanediamine, 1,1-dimethyl-N,N’-diphenyl- can hydrolyze to form silanols and amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Halogens, alkyl halides.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed:
Oxidation: Siloxanes.
Substitution: Various substituted silanes.
Hydrolysis: Silanols and amines.
Applications De Recherche Scientifique
Chemistry: Silanediamine, 1,1-dimethyl-N,N’-diphenyl- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed as a ligand in coordination chemistry and as a reagent in organic synthesis .
Biology and Medicine: While specific biological and medicinal applications are limited, the compound’s derivatives are explored for potential use in drug delivery systems and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, silanediamine, 1,1-dimethyl-N,N’-diphenyl- is used as a cross-linking agent in the production of silicone rubber. It enhances the mechanical properties and thermal stability of the rubber . Additionally, it is used as a catalyst in various polymerization reactions and as an additive in coatings and adhesives .
Mécanisme D'action
The mechanism of action of silanediamine, 1,1-dimethyl-N,N’-diphenyl- primarily involves its ability to form stable complexes with metal ions and other reactive species. The nitrogen atoms in the compound can coordinate with metal centers, facilitating various catalytic processes. The silicon atom, with its ability to form strong bonds with oxygen and carbon, contributes to the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
- Silanediamine, 1,1-dimethyl-N,N’-diethyl-
- Silanediamine, 1,1-dimethyl-N,N’-dibutyl-
- Silanediamine, 1,1-dimethyl-N,N’-dipropyl-
Comparison: Silanediamine, 1,1-dimethyl-N,N’-diphenyl- is unique due to the presence of phenyl groups, which impart distinct electronic and steric properties compared to alkyl-substituted analogs. The phenyl groups enhance the compound’s stability and reactivity, making it suitable for specific applications in catalysis and material science .
Propriétés
Numéro CAS |
13435-09-1 |
|---|---|
Formule moléculaire |
C14H18N2Si |
Poids moléculaire |
242.39 g/mol |
Nom IUPAC |
N-[anilino(dimethyl)silyl]aniline |
InChI |
InChI=1S/C14H18N2Si/c1-17(2,15-13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h3-12,15-16H,1-2H3 |
Clé InChI |
LMBXAKYWWMNNCR-UHFFFAOYSA-N |
SMILES |
C[Si](C)(NC1=CC=CC=C1)NC2=CC=CC=C2 |
SMILES canonique |
C[Si](C)(NC1=CC=CC=C1)NC2=CC=CC=C2 |
Key on ui other cas no. |
13435-09-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















